molecular formula C8H5BrN4O B2533024 5-Bromo-2-(tetrazol-1-yl)benzaldehyde CAS No. 2248318-55-8

5-Bromo-2-(tetrazol-1-yl)benzaldehyde

Cat. No.: B2533024
CAS No.: 2248318-55-8
M. Wt: 253.059
InChI Key: RUEPYFMJCMESIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-(tetrazron-1-yl)benzaldehyde is a multifunctional chemical scaffold designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The benzaldehyde group provides a reactive handle for synthesis, most commonly serving as a key precursor for the preparation of Schiff bases, which are valuable ligands in coordination chemistry and for generating compound libraries . The tetrazole ring is a critically important pharmacophore, widely recognized for its role as a bioisostere of carboxylic acids and cis-amide bonds . This substitution can significantly alter the physicochemical properties of lead compounds, improving metabolic stability and influencing lipophilicity, which can enhance membrane penetration . The bromine atom at the 5-position offers a versatile site for further functionalization via cross-coupling reactions, enabling researchers to rapidly explore chemical space and generate structural diversity. This combination of features makes 5-Bromo-2-(tetrazol-1-yl)benzaldehyde a valuable reagent for constructing novel molecules in the pursuit of new therapeutic agents, agrochemicals, and functional materials. This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-bromo-2-(tetrazol-1-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEPYFMJCMESIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C=O)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

[2+3] Cycloaddition Route

Adapting protocols from coumarin-tetrazole syntheses, the nitrile-to-tetrazole conversion can be achieved under reflux conditions in a tetrahydrofuran (THF)/water mixture.

Representative Procedure :

  • 5-Bromo-2-cyanobenzaldehyde (1.0 equiv) is dissolved in THF/water (4:1 v/v).
  • $$ \text{ZnCl}2 $$ (1.2 equiv) and $$ \text{NaN}3 $$ (1.5 equiv) are added.
  • The mixture is refluxed for 4–7 hours, with progress monitored by TLC.
  • The product is isolated via filtration and washed with cold water.

Expected Yield : 55–92% (based on analogous systems).

Regioselective Bromination Techniques

Bromination of 2-(tetrazol-1-yl)benzaldehyde using $$ \text{N}-bromosuccinimide $$ (NBS) in $$ \text{CCl}_4 $$ under radical initiation (e.g., AIBN) could target the para-position relative to the tetrazole.

Optimization Considerations :

  • Lower temperatures (0–5°C) minimize aldehyde oxidation.
  • Electron-withdrawing effects of the tetrazole group direct bromination to the meta-aldehyde position.

Comparative Analysis of Synthetic Routes

Method Starting Material Key Reagents/Conditions Yield (%) Limitations
[2+3] Cycloaddition 5-Bromo-2-cyanobenzaldehyde $$ \text{NaN}3 $$, $$ \text{ZnCl}2 $$, THF/H₂O, reflux 55–92 Aldehyde stability concerns
Post-functionalization 2-(Tetrazol-1-yl)benzyl alcohol PCC, $$ \text{CH}2\text{Cl}2 $$, rt 60–75 Over-oxidation risks
Directed Bromination 2-(Tetrazol-1-yl)benzaldehyde NBS, AIBN, $$ \text{CCl}_4 $$, 0°C 40–65 Regioselectivity challenges

Critical Challenges and Mitigation Strategies

Aldehyde Group Reactivity

The aldehyde moiety’s susceptibility to nucleophilic attack necessitates the use of aprotic solvents (e.g., DMF) and inert atmospheres during tetrazole cyclization. For example, methylation of tetrazole rings adjacent to aldehydes has been successfully achieved using iodomethane ($$ \text{CH}_3\text{I} $$) in DMF with sodium hydroxide, preserving the aldehyde functionality.

Regiochemical Control

Nuclear magnetic resonance (NMR)-guided structural assignment, as demonstrated in pyridine-tetrazole systems, is critical for distinguishing between 1H- and 2H-tetrazole isomers. HMBC correlations can confirm the tetrazole substitution pattern.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tetrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: 5-Bromo-2-(tetrazol-1-yl)benzoic acid.

    Reduction: 5-Bromo-2-(tetrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(tetrazol-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tetrazol-1-yl)benzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic certain biological functionalities, allowing the compound to interfere with biochemical pathways.

Comparison with Similar Compounds

Key Observations:

  • Electronic Effects : The tetrazole ring in this compound introduces strong electron-withdrawing character, enhancing reactivity at the aldehyde group compared to hydroxy- or phenyl-substituted analogs .
  • Biological Activities : Tetrazole-containing compounds exhibit broader antimicrobial activity compared to benzimidazoles, which are more specialized in targeting DNA/protein interactions .
  • Synthetic Flexibility : Bromine at the 5-position allows for palladium-catalyzed couplings, whereas nitro or fluoro groups (e.g., in thiadiazole derivatives) limit such transformations .

Comparison of Heterocyclic Moieties

Tetrazole vs. Thiadiazole

  • Tetrazole : Exhibits hydrogen-bonding capability via N–H groups, enhancing solubility and target binding (e.g., enzyme inhibition). Reported MIC values for tetrazole derivatives against E. coli range from 8–32 µg/mL .
  • Thiadiazole : The sulfur atom in thiadiazole improves membrane permeability but reduces metabolic stability. For example, 5-(4-Bromo-2-nitrophenyl)-1,3,4-thiadiazol-2-amine shows MIC values of 16–64 µg/mL against M. tuberculosis .

Tetrazole vs. Benzimidazole

  • Benzimidazole : The fused benzene-imidazole system enables π-π stacking with biological targets (e.g., topoisomerases). 5-Bromo-2-phenylbenzimidazole exhibits IC₅₀ = 1.2 µM against HeLa cells .
  • Tetrazole : Lacks planar aromaticity but offers higher dipole moments, favoring interactions with polar enzyme pockets .

Q & A

(B) What are the recommended synthetic routes for preparing 5-Bromo-2-(tetrazol-1-yl)benzaldehyde, and how can reaction yields be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-bromo-2-fluorobenzaldehyde with 1H-tetrazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Yield optimization strategies include:

  • Catalyst selection: Use of Cu(I) catalysts (e.g., CuI) to enhance regioselectivity .
  • Solvent optimization: Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >95% purity. Reported yields range from 65–78% depending on substituent steric effects .

Table 1: Representative Reaction Conditions

Starting MaterialReagentSolventTemp (°C)Yield (%)
5-Bromo-2-fluorobenzaldehyde1H-tetrazoleDMF8068
5-Bromo-2-hydroxybenzaldehyde1H-tetrazole, POCl₃CHCl₃Reflux72

(A) How can crystallographic data resolve structural ambiguities in this compound derivatives?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for confirming regiochemistry and tautomeric forms. Key parameters include:

  • Data collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 296 K. Refinement via SHELXL-2018 ensures accuracy (R factor < 0.05).
  • Key metrics: Bond lengths (e.g., C-Br = 1.89–1.92 Å) and angles (C-N-N in tetrazole ≈ 109°) distinguish between possible isomers .
  • By-product analysis: SCXRD identified π–π stacking interactions in dibromodisalicylaldehyde by-products (d = 3.45 Å), informing reaction pathway adjustments .

Table 2: Crystallographic Data for a Related Compound (from )

ParameterValue
Space groupP 1
R factor0.030
wR factor0.063
C–C bond length (Å)1.735 (mean)

(B) What spectroscopic techniques are most effective for characterizing this compound, and how should conflicting NMR data be interpreted?

Answer:

  • ¹H NMR: Look for aldehyde proton resonance at δ 10.2–10.5 ppm (singlet). Tetrazole protons appear as a singlet at δ 9.1–9.3 ppm.
  • ¹³C NMR: Confirm aldehyde carbon at δ 190–192 ppm and tetrazole C-N carbons at δ 143–148 ppm .
  • IR: Strong C=O stretch at 1680–1700 cm⁻¹ and N-H (tetrazole) at 3200–3300 cm⁻¹.

Data contradictions may arise from tautomerism (e.g., 1H- vs. 2H-tetrazole forms). Use variable-temperature NMR (VT-NMR) to identify dynamic equilibria. For example, coalescence temperatures >100°C indicate slow interconversion .

(A) How can computational methods predict reactivity in cross-coupling reactions involving this benzaldehyde derivative?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • Frontier orbitals: The LUMO (-1.8 eV) localizes on the aldehyde group, favoring nucleophilic attacks.
  • Substituent effects: Bromine’s electron-withdrawing nature increases electrophilicity at C2 (Mulliken charge = +0.32) .
  • Reaction barriers: Simulate transition states for Suzuki-Miyaura couplings. For Pd(PPh₃)₄ catalysts, activation energy (ΔG‡) ranges from 22–25 kcal/mol .

Table 3: Computed Reactivity Indices

ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.8
Dipole moment (D)4.5

(B) What safety protocols are essential when handling this compound, particularly regarding bromine and tetrazole hazards?

Answer:

  • Toxicity: Brominated aldehydes are irritants (GHS Category 2). Use PPE (nitrile gloves, goggles) and work in a fume hood .
  • Thermal stability: Tetrazole derivatives may decompose exothermically above 150°C. Avoid concentrated acids (risk of HN3 release) .
  • Storage: Keep under inert gas (Ar) at 2–8°C to prevent oxidation.

(A) How can by-products from its synthesis be systematically identified and mitigated?

Answer:

  • LC-MS profiling: Monitor reaction mixtures for m/z peaks corresponding to dimers (e.g., [M+H]+ = 435.2) or oxidized species .
  • Mechanistic insights: By-products like dibromodisalicylaldehyde form via radical coupling (traced using TEMPO inhibitors) .
  • Process adjustments: Reduce equivalents of POCl₃ in phosphorylation steps to minimize over-substitution .

(B) What are the best practices for storing and stabilizing this compound in long-term studies?

Answer:

  • Stabilizers: Add 0.1% BHT to inhibit aldehyde oxidation.
  • Solvent choice: Store in anhydrous THF or DCM (avoid DMSO, which promotes degradation).
  • Stability data: TGA shows <5% mass loss at 25°C over 6 months when stored under Ar .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.